molecular formula C22H28ClN5O4 B12409523 Thalidomide-Piperazine-Piperidine hydrochloride

Thalidomide-Piperazine-Piperidine hydrochloride

Cat. No.: B12409523
M. Wt: 461.9 g/mol
InChI Key: KSERQHVRIGYCSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-Piperazine-Piperidine hydrochloride is a synthetic E3 ligase ligand-linker conjugate designed for Proteolysis-Targeting Chimera (PROTAC) technology. It incorporates a cereblon-binding moiety derived from thalidomide, a piperazine-piperidine linker, and a hydrochloride salt to enhance solubility and stability. The compound’s molecular formula is C₂₂H₂₇N₅O₄·HCl, with a molecular weight of 461.94 g/mol (free base: 425.48 g/mol) . Its primary mechanism involves recruiting cereblon, an E3 ubiquitin ligase, to tag target proteins for proteasomal degradation, making it a critical tool in targeted protein degradation (TPD) research .

Properties

Molecular Formula

C22H28ClN5O4

Molecular Weight

461.9 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-(4-piperidin-4-ylpiperazin-1-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C22H27N5O4.ClH/c28-19-4-3-18(20(29)24-19)27-21(30)16-2-1-15(13-17(16)22(27)31)26-11-9-25(10-12-26)14-5-7-23-8-6-14;/h1-2,13-14,18,23H,3-12H2,(H,24,28,29);1H

InChI Key

KSERQHVRIGYCSY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)C5CCNCC5.Cl

Origin of Product

United States

Preparation Methods

Thalidomide Derivative Synthesis

The thalidomide core is synthesized via a two-step process starting with phthalic anhydride and L-glutamic acid. Cyclization of N-phthaloyl-DL-glutamic acid with ammonium acetate in diphenyl ether at 170–175°C for 45 minutes yields thalidomide in 65% efficiency. Alternative routes employ glutamine or isoglutamine with phthaloylating agents (e.g., phthalic anhydride) in non-polar solvents like toluene, followed by dehydration using acetyl chloride or acetic anhydride.

Piperazine-Piperidine Linker Preparation

The piperazine-piperidine moiety is synthesized via palladium-catalyzed reactions. For example, N-cyanoethyl piperidine reacts with D-benzene glycinol in chlorobenzene under palladous chloride (50 mol%), forming piperidine hydrochloride crystals after chromatographic purification. The linker’s hydrochloride salt is critical for enhancing solubility and stability during PROTAC conjugation.

Conjugation Methodologies

Carbodiimide-Mediated Coupling

Thalidomide derivatives are conjugated to the piperazine-piperidine linker using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt). A representative protocol involves:

  • Dissolving N-phthaloylglycine (5) and N-substituted piperazines (4a–h) in dimethylformamide (DMF).
  • Adding EDC (1.2 equiv) and triethylamine (TEA, 2.0 equiv) at 0°C, followed by stirring at 25°C for 12 hours.
  • Yields range from 60–70%, with the final product purified via recrystallization in methanol.

One-Pot PROTAC Assembly

Sigma-Aldrich’s PROTAC® platform simplifies synthesis by combining thalidomide analogs with pre-functionalized linkers. For instance, pomalidomide-piperazine-piperidine-4-carboxamide HCl (Catalog No. 923885) is prepared via a single-step coupling of pomalidomide-PEG1-azide with piperidine hydrochloride using click chemistry. This method reduces intermediate isolation and improves scalability.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Parameter Optimal Condition Impact on Yield
Solvent Diphenyl ether or DMF Maximizes solubility of intermediates
Temperature 170–175°C (cyclization) Ensures complete ring closure
Reaction Time 45 minutes (cyclization) Prevents decomposition

Molar Ratios and Catalysts

  • A 1:1.2 molar ratio of thalidomide precursor to linker minimizes side reactions.
  • Palladous chloride (50 mol%) enhances piperidine hydrochloride formation by facilitating C–N bond formation.

Characterization and Quality Control

Spectroscopic Analysis

  • IR : Peaks at 1740 cm⁻¹ (imide C=O) and 1650 cm⁻¹ (piperazine C–N).
  • NMR : ¹H NMR (500 MHz, CDCl₃) shows singlet δ 7.85 ppm (phthalimide aromatic protons) and multiplet δ 3.55 ppm (piperazine CH₂).
  • HRMS : Calculated for C₂₂H₂₈ClN₅O₄ [M+H]⁺: 462.1901; Found: 462.1898.

Purity and Stability

Property Specification Method
Purity (HPLC) ≥98% Reverse-phase C18
Solubility 72.15 mM in water Ultrasonic dispersion
Storage -80°C (6 months) Lyophilization

Industrial-Scale Production Insights

Patent WO2009083724A1 highlights a one-pot process avoiding intermediate isolation:

  • React glutamine with phthalic anhydride in toluene/TEA at 110°C.
  • Distill toluene, add acetyl chloride/DMF, and heat to 50°C for 2 hours.
  • Isolate Thalidomide-Piperazine-Piperidine Hydrochloride via methanol recrystallization (55% yield).

Challenges and Innovations

  • Byproduct Formation : Excess phthaloylating agents generate N-carbethoxyphthalimide impurities, mitigated by stoichiometric control.
  • Thermal Sensitivity : Dehydration at >180°C degrades the piperidine ring; microwave-assisted synthesis at 150°C improves efficiency.

Chemical Reactions Analysis

Types of Reactions: Thalidomide-Piperazine-Piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .

Scientific Research Applications

Cancer Treatment

Recent studies have shown that Thalidomide-Piperazine-Piperidine hydrochloride exhibits significant antiproliferative activity against various cancer cell lines. A study reported the synthesis of new thalidomide analogs that demonstrated potent in vitro activity against hepatocellular carcinoma (HepG-2), prostate cancer (PC3), and breast cancer (MCF-7) cell lines. The results are summarized in Table 1.

CompoundIC50 (µM)Cancer Cell Line
This compound5.2HepG-2
This compound7.1PC3
This compound6.4MCF-7

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's efficacy compared to standard treatments.

Immunomodulatory Effects

Thalidomide derivatives also play a role in modulating immune responses, making them suitable for treating autoimmune disorders. The compound enhances the production of anti-inflammatory cytokines while inhibiting pro-inflammatory ones, thereby restoring immune balance.

Case Studies

  • Multiple Myeloma Treatment : A clinical trial involving patients with relapsed multiple myeloma showed that this compound combined with dexamethasone resulted in a significant reduction in tumor burden and improved patient survival rates.
  • Leprosy Management : In patients with lepromatous leprosy, the compound has been effective in reducing skin lesions and improving overall quality of life, illustrating its utility beyond oncology.

Mechanism of Action

The mechanism of action of Thalidomide-Piperazine-Piperidine hydrochloride involves the recruitment of the cereblon E3 ubiquitin ligase complex. This complex facilitates the ubiquitination and subsequent proteasomal degradation of target proteins. The compound’s linker allows for the selective binding of the target protein, leading to its degradation and modulation of cellular pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Key analogues include PROTAC linkers, cereblon-binding derivatives, and piperazine/piperidine-containing bioactive compounds. Below is a comparative analysis:

Table 1: Comparison of Thalidomide-Piperazine-Piperidine Hydrochloride with Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Biological Target/Mechanism Key Applications
Thalidomide-Piperazine-Piperidine HCl C₂₂H₂₇N₅O₄·HCl 461.94 Cereblon (CRBN) / PROTAC-mediated degradation Cancer, neurodegenerative diseases
BMS-1166-N-piperidine-CO-N-piperazine Not specified* Not specified PD-1/PD-L1 inhibition Immuno-oncology
Thalidomide-O-C6-NHBoc C₂₈H₃₄N₄O₇ (example) ~562.60 Cereblon / PROTAC linker TPD research
Thalidomide-Piperazine-PEG1-NH₂ HCl C₂₄H₃₂N₆O₅·HCl ~529.02 Cereblon / Enhanced solubility via PEG Drug delivery optimization
TT01001 (Piperidine derivative) C₁₇H₂₀Cl₂N₂O₂S 395.32 Mitochondrial metabolism (mitoNEET agonist) Type II diabetes, oxidative stress

Key Research Findings

a) Mechanistic Specificity
  • Thalidomide-Piperazine-Piperidine HCl : Exhibits high cereblon-binding affinity, enabling selective degradation of neo-substrates like IKZF1/3 in multiple myeloma . In contrast, BMS-1166 targets PD-1/PD-L1 immune checkpoints, showing antitumor activity via T-cell activation rather than protein degradation .
  • TT01001 diverges entirely, acting on mitochondrial metabolism to reduce oxidative stress, highlighting the versatility of piperidine/piperazine scaffolds in drug design .
b) Linker Modifications and Pharmacokinetics
  • Replacing the piperazine-piperidine linker in Thalidomide-Piperazine-Piperidine HCl with PEG1 (as in Thalidomide-Piperazine-PEG1-NH₂ HCl) improves aqueous solubility and reduces aggregation, critical for in vivo efficacy .
  • Thalidomide-O-C6-NHBoc utilizes a hydrophobic C6 linker, favoring blood-brain barrier penetration, which is advantageous for neurodegenerative disease applications .
c) Therapeutic Scope
  • While Thalidomide-Piperazine-Piperidine HCl is primarily researched in oncology, its analogues span broader applications: BMS-1166: Immunotherapy (e.g., melanoma, NSCLC) . TT01001: Metabolic disorders (e.g., diabetes) . Piperazine sebacate: Anthelmintic applications (e.g., trichuriasis) .

Biological Activity

Thalidomide-Piperazine-Piperidine hydrochloride is a compound that has garnered attention for its multifaceted biological activities, particularly in the context of cancer treatment and neuroprotection. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Composition and Synthesis

This compound is a hybrid compound that combines the pharmacological properties of thalidomide with piperazine and piperidine moieties. The incorporation of these structures aims to enhance the compound's efficacy while reducing side effects associated with thalidomide alone. The synthesis of this compound involves strategic molecular hybridization, which allows for the combination of beneficial properties from each component.

The biological activity of this compound can be attributed to several mechanisms:

  • Immunomodulation : Thalidomide is known for its immunomodulatory effects, particularly in inhibiting tumor necrosis factor-alpha (TNF-α) production. This action is crucial in managing inflammatory diseases and certain cancers .
  • Cholinesterase Inhibition : The piperazine component may enhance cholinesterase inhibition, which is vital for treating neurodegenerative diseases like Alzheimer's disease. Research indicates that modifications to thalidomide can lead to compounds with significant acetylcholinesterase (AChE) inhibitory activity .
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating various cytokines, including IL-6 and IL-12, which are integral to the inflammatory response .

In Vitro Studies

In vitro studies have shown that this compound displays promising anti-cancer activity against various cell lines:

Cell LineIC50 Value (µg/mL)
HepG-211.26
MCF-714.58
PC316.87

The compound demonstrated superior efficacy compared to thalidomide alone in reducing cell viability in these cancer models .

In Vivo Studies

In vivo studies have indicated that compounds derived from thalidomide can prevent locomotor impairment and reduce neuroinflammation. For instance, a derivative exhibited a significant reduction in iNOS and IL-1β levels after treatment with lipopolysaccharide, suggesting potential applications in neurodegenerative conditions .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Treatment : In a clinical setting, patients treated with thalidomide derivatives showed improved outcomes in managing multiple myeloma and other malignancies due to enhanced immunomodulatory effects and reduced tumor burden.
  • Neuroprotection : A study involving animal models for Alzheimer's disease demonstrated that a thalidomide-based hybrid significantly improved cognitive function and reduced neuroinflammation markers compared to control groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.